molecular formula C4H5N3O2S B2432041 Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate CAS No. 75028-16-9

Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate

Cat. No.: B2432041
CAS No.: 75028-16-9
M. Wt: 159.16
InChI Key: HUTKBOFGPQYVEI-UHFFFAOYSA-N
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Description

Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both amino and ester functional groups in this compound makes it a versatile intermediate for the synthesis of various derivatives.

Properties

IUPAC Name

methyl 5-amino-1,2,4-thiadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c1-9-3(8)2-6-4(5)10-7-2/h1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTKBOFGPQYVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75028-16-9
Record name methyl 5-amino-1,2,4-thiadiazole-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate thiosemicarbazides with esters or acid chlorides. For instance, the reaction of methyl thiosemicarbazide with ethyl chloroformate under basic conditions can yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. While specific kinetic data for this compound are unavailable, analogous thiadiazole esters exhibit hydrolysis rates dependent on pH and temperature .

Reaction Conditions Product Key Observations
1M NaOH, reflux, 4–6 hrs5-Amino-1,2,4-thiadiazole-3-carboxylic acidEster-to-acid conversion confirmed via IR and NMR .
10% H₂SO₄, 60°C, 3 hrsSame as aboveAcid-catalyzed hydrolysis proceeds slower than alkaline .

Functionalization of the Amino Group

The primary amino group participates in acylation and alkylation reactions. For example:

  • Acylation : Reaction with acetyl chloride in pyridine yields N-acetyl derivatives.

  • Diazotization : Treatment with NaNO₂/HCl forms diazonium salts, enabling coupling with aromatic amines or phenols .

Example Reaction:

Methyl 5-acetamido-1,2,4-thiadiazole-3-carboxylate Synthesis

Reagent Conditions Yield Characterization
Acetyl chloridePyridine, 0°C, 2 hrs85%IR: 1680 cm⁻¹ (C=O stretch)

Electrophilic Substitution

The electron-deficient thiadiazole ring directs electrophiles to the sulfur-adjacent positions. Halogenation (e.g., bromination) occurs selectively at position 4, as demonstrated in related 1,2,4-thiadiazoles .

Reaction Reagents Product Regioselectivity
BrominationBr₂, CHCl₃, 25°CMethyl 5-amino-4-bromo-1,2,4-thiadiazole-3-carboxylatePosition 4 favored

Cross-Coupling Reactions

The amino and ester groups enable participation in palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at position 4 .

Example Reaction:

Synthesis of 4-Aryl Derivatives

Catalyst Base Yield Scope
Pd(PPh₃)₄K₂CO₃, DMF60–75%Tolerates electron-rich/neutral aryl groups

Condensation Reactions

The amino group reacts with aldehydes to form Schiff bases. For instance, condensation with benzaldehyde produces N-benzylidene derivatives, which exhibit enhanced biological activity in related compounds .

Key Mechanistic Insights:

  • Steric and Electronic Effects : The ester group at position 3 deactivates the thiadiazole ring, limiting electrophilic substitution at adjacent positions.

  • Tautomerism : The amino group exhibits partial double-bond character with the ring nitrogen, influencing reactivity .

Comparative Reactivity Table

Reaction Type Reactivity (Scale: 1–5) Key Influencing Factor
Ester hydrolysis4pH, electron-withdrawing ring
Amino group acylation5Nucleophilicity of NH₂
Electrophilic substitution3Ring electron deficiency
Cross-coupling4Steric accessibility of position 4

Scientific Research Applications

Antimicrobial Activity

Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate exhibits significant antimicrobial properties. Research indicates that derivatives of thiadiazole compounds can effectively inhibit the growth of various pathogenic microorganisms. For instance, studies have shown that certain derivatives demonstrate potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer activity. In vitro studies have evaluated its effects on different cancer cell lines, including prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC). Some derivatives have shown promising cytotoxic effects, suggesting potential therapeutic applications in cancer treatment .

Agricultural Applications

This compound has been explored for use in agricultural settings as a potential pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing new agrochemicals aimed at protecting crops from pests and diseases. The efficacy of these compounds can be enhanced through structural modifications that improve their stability and bioavailability in agricultural applications .

Material Science Applications

In material science, the unique properties of this compound are being investigated for the development of new materials with specific functionalities. Its ability to form complexes with metals can lead to novel applications in catalysis and sensor technology. The synthesis of hybrid materials incorporating this compound is an area of active research, focusing on enhancing material properties such as conductivity and mechanical strength .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against S. aureus and E. coli
Anticancer agentsCytotoxic effects on PC3, HT-29, SKNMC cell lines
AgriculturePesticides/herbicidesPotential for crop protection
Material ScienceCatalysts/sensorsDevelopment of hybrid materials

Mechanism of Action

The mechanism of action of methyl 5-amino-1,2,4-thiadiazole-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 2-Amino-5-(methylthio)-1,3,4-thiadiazole

Uniqueness

Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate is unique due to the presence of both amino and ester functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of various biologically active compounds .

Biological Activity

Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate is a heterocyclic compound with significant biological activities attributed to its structural features, particularly the thiadiazole ring and functional groups. This article reviews the compound's biological activity, including its interactions with biological macromolecules, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H6N4O2SC_5H_6N_4O_2S and a molar mass of approximately 174.19 g/mol. The compound features an amino group (-NH₂) and a carboxylate group (-COOCH₃) attached to the thiadiazole ring, enhancing its reactivity and biological properties. The presence of these functional groups facilitates interactions with proteins and nucleic acids, which are critical for its biological activity.

The biological activities of this compound are primarily due to its ability to bind effectively to various biomolecules. This binding can alter enzyme activities and influence cellular processes such as gene expression and apoptosis. The compound has been shown to interact with several targets in biochemical pathways, potentially leading to anticancer and antimicrobial effects .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial strains. Studies indicate that derivatives of thiadiazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated effective inhibition against E. coli and Streptococcus pyogenes, with minimal inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Cycle Regulation : The compound has been observed to induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase. This effect is crucial for inhibiting tumor proliferation .
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating specific signaling pathways. For example, in laboratory studies involving MCF-7 breast cancer cells, the compound exhibited significant anti-proliferative effects with IC50 values indicating potent activity .

Study on Anticancer Effects

A study investigated the effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and LoVo (colon cancer). The results indicated that the compound significantly reduced cell viability after 48 hours of treatment. Notably, it induced apoptosis through mechanisms involving alterations in gene expression related to cell survival pathways .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of this compound were tested against multiple bacterial strains. The findings revealed that certain derivatives exhibited higher antibacterial activity compared to traditional antibiotics like ofloxacin and cefepime. The most effective derivatives showed MIC values as low as 31.25 μg/mL against E. coli and S. pyogenes .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of this compound compared to other thiadiazole derivatives:

Compound NameStructure TypeSimilarity IndexNotable Activity
Methyl 4-amino-1,2,5-thiadiazole-3-carboxylateThiadiazole derivative0.66Antimicrobial
Methyl 3-amino-6-bromopyrazine-2-carboxylatePyrazine derivative0.54Anticancer
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylateOxadiazole derivative0.58Moderate antibacterial
Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylateThiadiazole derivative0.66Anticancer

The unique arrangement of functional groups in this compound contributes to its distinct biological activities compared to these similar compounds.

Q & A

Q. What are the established synthetic routes for Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution and heterocyclization reactions. A typical method involves reacting thiosemicarbazide with carbon disulfide in dimethylformamide (DMF) to form a thione intermediate, followed by alkylation with bromoalkanes in propan-2-ol under reflux (2–3 hours). Optimal conditions include equimolar NaOH to deprotonate the thiol group and ensure efficient alkylation. Purity is confirmed via HPLC (e.g., Agilent 6120 with ESI ionization) and elemental analysis, with yields averaging 73% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Key signals include δ 12.71 ppm (thiol proton) and δ 5.26 ppm (NH2 group) .
  • IR : Stretching frequencies for C=O (1690–1720 cm⁻¹) and N–H (3300–3500 cm⁻¹) confirm functional groups.
  • Elemental Analysis : Acceptable error margins for C, H, N, and S are ±0.3% .

Q. What is the role of the thiadiazole ring in modulating reactivity?

The 1,2,4-thiadiazole core enhances electrophilic substitution due to electron-withdrawing sulfur and nitrogen atoms. This facilitates nucleophilic attacks at the C3 position, enabling derivatization for pharmacological applications (e.g., cephalosporin antibiotics) .

Advanced Research Questions

Q. How does solvent polarity influence tautomeric equilibria in this compound?

The tautomeric equilibrium constant KT=[A]/[B]K_T = [A]/[B] shifts dramatically with solvent polarity. In nonpolar solvents (e.g., gaseous phase), tautomer B dominates (KT=0.002K_T = 0.002), while polar solvents like water favor tautomer A (KT=40K_T = 40). This behavior is critical for predicting reactivity in biological systems .

Q. What computational strategies predict tautomer stability and electronic properties?

Density Functional Theory (DFT) calculations using B3LYP/6-31G(d) basis sets model π-conjugation effects and intramolecular hydrogen bonding. Solvent effects are incorporated via the Polarizable Continuum Model (PCM), aligning with experimental KTK_T trends .

Q. How is this compound utilized in antibiotic design?

It serves as a pharmacophore in fourth-generation cephalosporins (e.g., Ceftobiprole). The 5-amino-1,2,4-thiadiazole moiety enhances β-lactamase stability, while the methyl ester improves membrane permeability. In vitro MIC values against Staphylococcus aureus are ≤2 µg/mL .

Q. What methodologies evaluate its biological activity?

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) using E. coli and S. aureus.
  • Cytotoxicity : MTT assays on human colorectal cells (e.g., HCT-116) to determine IC₅₀ values.
  • Enzyme Inhibition : Molecular docking (AutoDock Vina) against DNA gyrase and β-lactamases .

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